![molecular formula C21H22N2O5S2 B2860794 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate CAS No. 1396862-98-8](/img/structure/B2860794.png)
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate
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Description
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate, also known as MTIP, is a small molecule that has been extensively studied for its potential therapeutic applications. MTIP belongs to the class of azetidine-containing compounds, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Scientific Research Applications
Pharmacology: Anti-Inflammatory Agents
This compound has been studied for its potential as an anti-inflammatory agent. Derivatives of benzothiazole, such as the one , have shown COX-2 inhibitory activity, which is a key target in the treatment of inflammation . The research suggests that these compounds could be developed into novel medications for treating inflammatory conditions.
Medicinal Chemistry: Neuroprotective Properties
In medicinal chemistry, derivatives of benzothiazole have been explored for their neuroprotective properties. Studies indicate that these compounds can alleviate symptoms induced by haloperidol, a drug known to cause Parkinson-like side effects . This suggests potential applications in treating neurodegenerative diseases like Parkinson’s.
Biochemistry: Antioxidant Activity
The biochemical applications of benzothiazole derivatives include their antioxidant activity. By measuring biochemical markers such as malondialdehyde (MDA) and glutathione (GSH), researchers have highlighted the neuroprotective properties associated with these compounds, which could be beneficial in managing oxidative stress-related conditions .
Organic Synthesis: Synthesis of Heterocyclic Compounds
In organic synthesis, the compound serves as a precursor for synthesizing various heterocyclic compounds. These synthesized molecules have a wide range of applications, including the development of new pharmaceuticals with improved pharmacological profiles .
Drug Design: Molecular Docking Studies
Molecular docking studies have been conducted with benzothiazole derivatives to explore their binding interactions with biological targets such as the adenosine A2A receptor . This is a crucial step in the drug design process, where the aim is to develop potent antagonists for therapeutic use.
Chemical Research: Reactivity and Characterization
Chemical research on benzothiazole derivatives often focuses on their reactivity and characterization. These compounds are used as reactants or intermediates in the synthesis of a variety of fused heterocyclic compounds, which are then characterized using techniques like NMR and mass spectrometry .
properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-propan-2-ylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-13(2)30(25,26)16-7-4-6-14(10-16)20(24)28-15-11-23(12-15)21-22-19-17(27-3)8-5-9-18(19)29-21/h4-10,13,15H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNGLXUJMNBLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 3-(isopropylsulfonyl)benzoate |
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